molecular formula C17H23FN2 B3851034 1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine

1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine

Cat. No. B3851034
M. Wt: 274.38 g/mol
InChI Key: MNZNVDYPBCFPFZ-UHFFFAOYSA-N
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Description

1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme γ-aminobutyric acid (GABA) transaminase. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizures and anxiety.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizures and anxiety. It has also been shown to have anti-addictive properties, as it can reduce the reinforcing effects of drugs of abuse such as cocaine and methamphetamine.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. However, one of the limitations of 1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine. One potential direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to develop more soluble analogs of 1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine that can be administered more easily in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine and its potential side effects.
In conclusion, 1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its inhibition of GABA transaminase has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizures and anxiety. Further research is needed to fully understand its potential and limitations.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting GABA transaminase, 1-(3-cyclohexen-1-ylmethyl)-4-(2-fluorophenyl)piperazine can increase the levels of GABA, leading to a decrease in neuronal excitability and a reduction in seizures and anxiety.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-2,4-5,8-9,15H,3,6-7,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZNVDYPBCFPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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